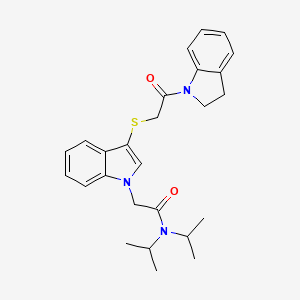

2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide

Description

The compound 2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a structurally complex molecule featuring an indole core linked via a thioether bridge to a 2-oxoethyl-indolin-1-yl moiety, with a diisopropylacetamide group at the terminal position. These motifs are associated with diverse biological activities, including antioxidant, anticancer, and antimicrobial effects, as observed in related compounds .

Properties

IUPAC Name |

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2S/c1-18(2)29(19(3)4)25(30)16-27-15-24(21-10-6-8-12-23(21)27)32-17-26(31)28-14-13-20-9-5-7-11-22(20)28/h5-12,15,18-19H,13-14,16-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFISMTLOTQDYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors. AChE plays a crucial role in nerve signal transmission, and its inhibition can lead to an increase in acetylcholine concentration, affecting various neurological processes.

Mode of Action

If it acts similarly to other indolin-2-one derivatives, it may inhibit the action of ache, leading to an increase in acetylcholine concentration. This could result in enhanced nerve signal transmission, affecting various neurological processes.

Biological Activity

The compound 2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide , with the CAS number 920487-37-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 449.6 g/mol. The structure features an indole moiety linked through a thioether to an indolin derivative, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of indolin compounds exhibit significant antitumor activity. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 1.2 ± 0.4 | |

| HCT-116 (Colon) | 4.23 - 12.63 | |

| Daoy (Brain) | Not specified | |

| Huh-7 (Liver) | Not specified |

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indolin derivatives have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

The specific mechanisms by which these compounds exert their antimicrobial effects often involve interference with bacterial metabolic pathways or structural integrity.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation, such as kinases or proteases.

- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential.

- Interaction with Biomolecules : Studies indicate that it can bind to DNA and proteins, altering their functions and leading to cytotoxic effects on cancer cells .

Study on Anticancer Properties

A recent investigation into the anticancer properties of indolin derivatives revealed that certain structural modifications significantly enhance their potency against specific cancer types. In one study, the introduction of a thioether linkage was found to improve selectivity and efficacy against prostate cancer cell lines, with IC50 values reaching as low as 1.89 ± 0.6 μM .

Neuroprotective Effects

Some derivatives have also been studied for neuroprotective effects in models of ischemic stroke, suggesting potential applications beyond oncology . These findings indicate a broader therapeutic scope for compounds like This compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

- Core : Indole (1H-indol-1-yl).

- Linkage : Thioether (-S-).

- Substituents :

- 2-Oxoethyl-indolin-1-yl group.

- N,N-diisopropylacetamide.

Analogs:

2-(1H-Indol-3-yl)-N-phenylacetamide () :

- Simpler structure lacking thioether and diisopropyl groups.

- Phenylacetamide instead of branched alkyl acetamide.

- Key Feature: Demonstrates the role of indole-acetamide frameworks in bioactivity .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide () :

- Bulky adamantane substituent enhances lipophilicity.

- 2-Oxoacetamide group similar to the target’s 2-oxoethyl chain.

- Synthesis involves oxalyl chloride and toluidine, differing from typical thioether-forming reactions .

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (): Shares a thioether linkage but incorporates oxadiazole and thiazole rings.

2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives (): Hydroxyimino group at position 3 of indole. Antioxidant activity via FRAP and DPPH assays, highlighting the impact of electron-donating substituents .

Physicochemical Properties

- Lipophilicity: The target’s N,N-diisopropylacetamide increases lipophilicity (LogP ~3–4) compared to phenyl or ethyl analogs (LogP ~2–3) .

- Solubility :

- Thioether and acetamide groups may improve aqueous solubility relative to purely aromatic analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., thioether formation) and acylation. Key steps:

- Thioether linkage : React indole derivatives with mercaptoethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 50–80°C .

- Acylation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to attach the diisopropylacetamide group .

- Optimization : Monitor reaction progress via TLC/HPLC, adjust solvent polarity (e.g., DMF for solubility), and control temperature to minimize side products .

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to verify indole, thioether, and acetamide moieties. Key signals: indole C3-H (δ 7.1–7.3 ppm), thioether S-CH₂ (δ 3.5–3.7 ppm) .

- Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~500–550) .

- X-ray crystallography : If crystalline, resolve the structure to validate stereochemistry and connectivity .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS at pH 7.4). Use sonication or co-solvents (e.g., PEG-400) for hydrophobic compounds .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the thioether) may require pH adjustments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's biological activity?

- Methodological Answer :

- Core modifications : Replace diisopropylacetamide with bulkier groups (e.g., cyclopropyl) to enhance target binding .

- Thioether vs. sulfone : Compare bioactivity after oxidizing the thioether to sulfone to assess stability-activity trade-offs .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains or GPCRs .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Assay standardization : Validate cell lines (e.g., HeLa vs. HEK293) and control for serum content in media, which may affect compound solubility .

- Metabolic interference : Test metabolites (e.g., via LC-MS) to rule out off-target effects from degradation products .

- Dose-response curves : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms .

Q. What experimental strategies can elucidate the compound's mechanism of action in complex biological systems?

- Methodological Answer :

- Pull-down assays : Functionalize the compound with biotin tags to identify binding partners via streptavidin affinity chromatography .

- Transcriptomics : Perform RNA-seq on treated cells to map pathways affected (e.g., apoptosis, cell cycle) .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .

Q. What are the critical considerations for designing in vivo pharmacokinetic (PK) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.